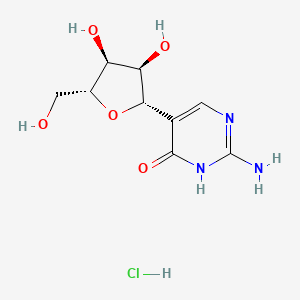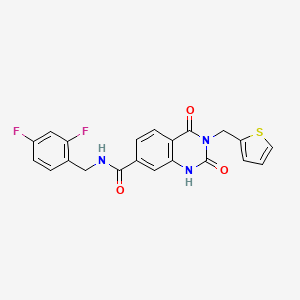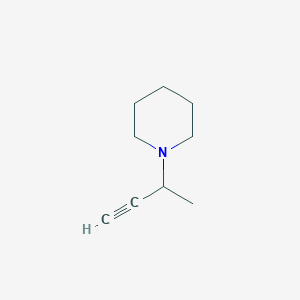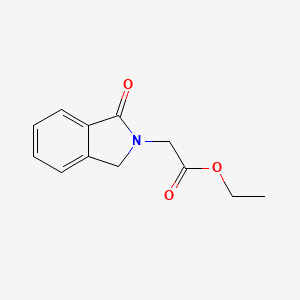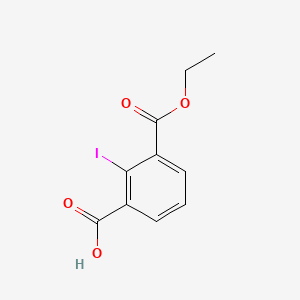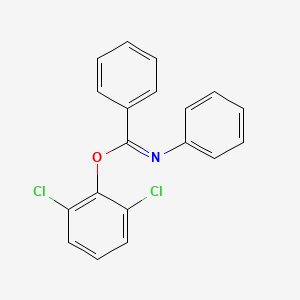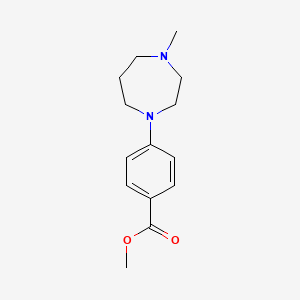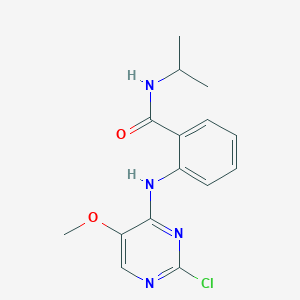
2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-isopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-isopropylbenzamide is a synthetic organic compound that belongs to the class of aminopyrimidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-isopropylbenzamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 2-chloro-5-methoxypyrimidine and isopropylamine.
Reaction Conditions: The initial step involves the nucleophilic substitution of the chlorine atom in 2-chloro-5-methoxypyrimidine with isopropylamine under basic conditions, typically using potassium carbonate as a base in a polar aprotic solvent like dimethylformamide.
Coupling Reaction: The resulting intermediate is then coupled with 4-aminobenzamide using a palladium-catalyzed Buchwald-Hartwig amination reaction. This step requires a palladium catalyst, a suitable ligand, and a base such as cesium carbonate in a solvent like toluene or dioxane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon and hydrogen gas.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Palladium on carbon with hydrogen gas or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-isopropylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor for the treatment of cancers, particularly non-small cell lung cancer.
Biological Research: Used in studies to understand the signaling pathways involved in cell proliferation and apoptosis.
Chemical Biology: Employed as a tool compound to investigate the role of specific kinases in various biological processes.
Wirkmechanismus
The compound exerts its effects primarily by inhibiting specific kinases involved in cell signaling pathways. It binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling molecules. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-methylbenzamide
- 2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)benzamide
Uniqueness
2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-isopropylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity towards certain kinases. This makes it a valuable compound for targeted cancer therapy research .
Eigenschaften
Molekularformel |
C15H17ClN4O2 |
|---|---|
Molekulargewicht |
320.77 g/mol |
IUPAC-Name |
2-[(2-chloro-5-methoxypyrimidin-4-yl)amino]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C15H17ClN4O2/c1-9(2)18-14(21)10-6-4-5-7-11(10)19-13-12(22-3)8-17-15(16)20-13/h4-9H,1-3H3,(H,18,21)(H,17,19,20) |
InChI-Schlüssel |
DXFWDOMNRDFJNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC2=NC(=NC=C2OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


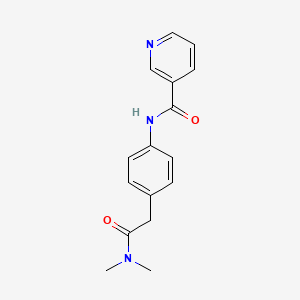
![3-(1-Phenylethenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B14128478.png)
![3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14128480.png)
![3-(5-chlorothiophen-2-yl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B14128485.png)


